Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate is a chemical compound classified under the indolizine derivatives. This compound has garnered attention due to its potential biological activities and applications in various scientific fields. The structure of ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate features a tetrahydroindolizine backbone, which is significant for its reactivity and interaction with biological systems.
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate can be sourced from various chemical suppliers and is primarily classified as an indolizine derivative. Its unique structure allows it to participate in various chemical reactions and applications in medicinal chemistry.
The synthesis of ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate can be achieved through several methods. A common approach involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate is then formylated at the C-3 position followed by reduction to yield the desired compound.
The synthesis typically requires controlled reaction conditions including temperature and the presence of catalysts to ensure high yield and purity. Industrial methods often utilize continuous flow reactors and advanced purification techniques to optimize production efficiency.
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate has a molecular formula of and a molecular weight of approximately 207.23 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties.
The structural representation can be described using the following identifiers:
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate can undergo various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with specific biological targets such as receptors or enzymes. The compound may modulate the activity of these targets leading to various biological effects. The precise pathways depend on the context of use and the specific interactions at play.
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate exhibits significant reactivity due to its functional groups. Its interactions are crucial for its applications in medicinal chemistry and material science.
Further studies on this compound have shown potential anti-inflammatory and analgesic properties. Its ability to interact with neurotransmitter systems suggests applications in treating neurodegenerative diseases.
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate has several scientific applications:
The indolizine nucleus represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a fusion of six-membered (pi-deficient pyridine-like) and five-membered (pi-excessive pyrrole-like) rings. This unique electronic duality enables diverse reactivity patterns: the five-membered ring undergoes electrophilic substitutions preferentially at C-3 (highest electron density), while the six-membered ring displays electron-deficient character amenable to nucleophilic additions [2] [7]. The partially saturated variant, 5,6,7,8-tetrahydroindolizine, retains this amphoteric character while offering enhanced conformational flexibility and reduced aromaticity compared to its fully unsaturated counterpart. This structural flexibility allows for precise stereochemical control in drug design, particularly in targeting central nervous system receptors and enzymatic sites where planarity constraints are less stringent [5] [9]. The non-planar conformation of the saturated ring junction enables unique vector orientations of pharmacophores, explaining its prevalence in bioactive alkaloids and synthetic pharmaceuticals [2] [7].
Table 1: Fundamental Properties of Indolizine Systems
Property | Indolizine | 5,6,7,8-Tetrahydroindolizine | Biological Relevance |
---|---|---|---|
Aromaticity | 10π-electron system | Reduced aromaticity | Enhanced binding to aromatic-rich enzyme pockets |
Reactivity Profile | Electrophilic at C-3, Nucleophilic at C-1 | Retains amphoteric character | Enables diverse functionalization strategies |
Ring Conformation | Planar | Non-planar saturated junction | Improved solubility and membrane permeability |
Electron Distribution | Marked polarization (δ+ at N, δ- at C-3) | Attenuated polarization | Tunable electronic interactions with targets |
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS: 61009-77-6) serves as a synthetically versatile precursor in drug discovery due to its bifunctional chemical handle—the ester group at C-1 and the nucleophilic nitrogen. With a molecular formula of C₁₁H₁₅NO₂ and molar mass of 193.24 g/mol, its physicochemical profile includes a predicted density of 1.16±0.1 g/cm³ and boiling point of 327.0±30.0°C [1]. The strongly acidic pKa (-4.59±0.20) indicates protonation occurs exclusively on nitrogen, generating water-soluble salts advantageous for formulation [1]. The C-1 carboxylate ester acts as: (1) a directing group for C-H functionalization at adjacent positions; (2) a convertible moiety to amides, aldehydes, or alcohols via standard transformations; and (3) a polar group modulating logP/logD values critical for pharmacokinetic optimization. This is exemplified in patented HIV integrase inhibitors where 3-aryl-5,6,7,8-tetrahydroindolizine-1-carboxamides—derived from ester hydrolysis/condensation—demonstrate sub-micromolar IC₅₀ values [5]. The saturated ring system also provides a chiral platform when substituted at C-5/C-8, enabling enantioselective synthesis of neuromodulatory agents targeting σ-receptors [5] [8].
Table 2: Physicochemical Profile of Ethyl 5,6,7,8-Tetrahydroindolizine-1-Carboxylate
Property | Value | Method | Significance in Drug Design |
---|---|---|---|
Molecular Formula | C₁₁H₁₅NO₂ | Elemental analysis | Determines elemental composition and MW |
Molar Mass | 193.24 g/mol | Calculated | Impacts dosing and pharmacokinetics |
Density | 1.16±0.1 g/cm³ (predicted) | Computational prediction | Informs solvent selection for reactions |
Boiling Point | 327.0±30.0°C (predicted) | QSPR modeling | Guides purification techniques |
pKa | -4.59±0.20 (predicted) | Potentiometric prediction | Dictates ionization state at physiological pH |
CAS Registry | 61009-77-6 | Registry database | Unique identifier for regulatory compliance |
The synthetic chronology of tetrahydroindolizines began with classical condensation strategies. The Scholtz synthesis (1912) established the foundational approach using pyridinium salts bearing α-methyl groups condensed with aldehydes under basic conditions—a methodology later adapted for ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate synthesis from 2-methylpyridine and ethyl bromopyruvate [9]. This method suffered from limited regiocontrol and moderate yields (typically 40-60%) due to competing oligomerization [2] [9]. Mid-20th century advances introduced catalytic hydrogenation protocols, where indolizines underwent selective saturation using Pd/C in ethyl acetate to afford 5,6,7,8-tetrahydro derivatives—though over-reduction to octahydroindolizines remained problematic [2]. Contemporary methods revolutionized efficiency: palladium-catalyzed arylation at C-3 (e.g., Suzuki coupling of brominated derivatives) enabled rapid diversification of the scaffold [6]. Most recently, [3+2] cycloadditions using bromoethenesulfonyl fluorides with isoquinolinium salts demonstrated exceptional functional group tolerance for synthesizing fluorinated analogs [10]. Key milestones:
Table 3: Evolution of Synthetic Methods for Tetrahydroindolizine Derivatives
Era | Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
Early 1900s | Scholtz condensation | 2-Methylpyridine + α-halo ester, Δ | 40-60% | Low regiocontrol, oligomerization |
Mid-1900s | Catalytic hydrogenation | Pd/C, H₂ (1 atm), ethyl acetate | 50-75% | Over-reduction to octahydro products |
2000s | Pd-catalyzed arylation | Aryl halides, Pd(OAc)₂, PPh₃, base | 70-90% | Requires pre-functionalized substrates |
2020s | [3+2] Cycloaddition | Isoquinolinium salts, BESF, DDQ | 65-92% | Limited to activated N-heterocycles |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: